

Physical properties of N,N-Diethylacetacetamide: boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diethylacetacetamide*

Cat. No.: *B146574*

[Get Quote](#)

A Technical Guide to the Physical Properties of N,N-Diethylacetacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **N,N-Diethylacetacetamide**, specifically its boiling point and density. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering a concise yet in-depth look at these fundamental characteristics.

Core Physical Properties

N,N-Diethylacetacetamide is a β -dicarbonyl compound utilized as an intermediate in the synthesis of various organic molecules, including insecticides and pharmaceuticals. A precise understanding of its physical properties is crucial for its application in chemical synthesis and process development.

Data Summary

The quantitative data for the boiling point and density of **N,N-Diethylacetacetamide** are summarized in the table below. It is important to note the context for the boiling point measurements, as the compound exhibits thermal instability at atmospheric pressure.

Physical Property	Value	Conditions
Boiling Point	Decomposes	At atmospheric pressure
85-87 °C	At reduced pressure (1 mmHg) [1]	
76 °C	Pressure not specified (lit.)[2] [3]	
Density	0.994 g/mL	At 20 °C (lit.)[2][3]
0.995 g/mL	At 20 °C/20 °C[4]	

Boiling Point Analysis

There is a notable discrepancy in the reported boiling points of **N,N-Diethylacetamide** in the literature. Several sources indicate a boiling point of approximately 76 °C, while others state that the compound decomposes at atmospheric pressure[4]. This decomposition is a critical factor for consideration during purification and handling.

To circumvent thermal decomposition, the boiling point is often determined under reduced pressure. A reported boiling point of 85-87 °C at 1 mmHg is indicative of this practice[1]. Distillation under vacuum is the recommended method for the purification of thermally sensitive compounds like **N,N-Diethylacetamide**. The lower reported boiling point of 76 °C may be an outlier or a measurement taken at a different, unspecified reduced pressure[2][3]. For practical applications, it is safest to assume the compound will decompose if heated to its boiling point at atmospheric pressure.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of **N,N-Diethylacetamide** are not extensively published, the following are general, widely accepted methodologies for these measurements.

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small sample of a liquid is the Thiele tube method. This technique relies on the principle that the boiling point is reached

when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- A small amount of the **N,N-Diethylacetamide** sample is placed in the small test tube.
- The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is placed in the Thiele tube containing the heating fluid.
- The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool slowly.

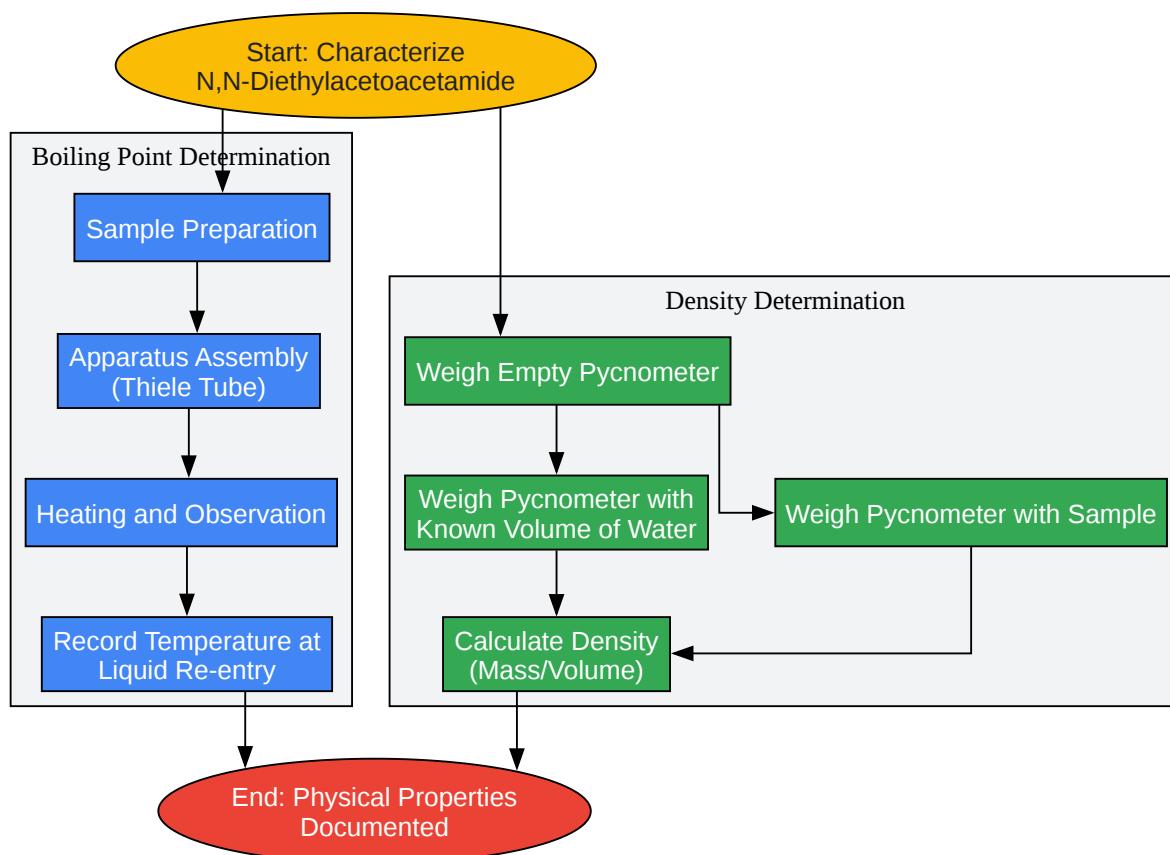
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

For a thermally sensitive compound like **N,N-Diethylacetamide**, this procedure would be performed under vacuum by connecting the Thiele tube apparatus to a vacuum source and a manometer to measure the reduced pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:


- Pycnometer (volumetric flask with a ground glass stopper containing a capillary tube)
- Analytical balance
- Constant temperature water bath

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.
- The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This step is for calibration to determine the precise volume of the pycnometer at that temperature.
- The pycnometer is then emptied, dried, and filled with the **N,N-Diethylacetamide** sample at the same temperature.
- The pycnometer filled with the sample is weighed.
- The mass of the **N,N-Diethylacetamide** sample is calculated by subtracting the mass of the empty pycnometer.
- The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical substance like **N,N-Diethylacetamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. N,N-Diethylacetamide CAS#: 2235-46-3 [m.chemicalbook.com]
- 4. Acetoacetamide, N,N-diethyl- | C8H15NO2 | CID 16699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of N,N-Diethylacetamide: boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146574#physical-properties-of-n-n-diethylacetamide-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com